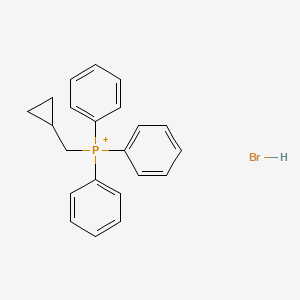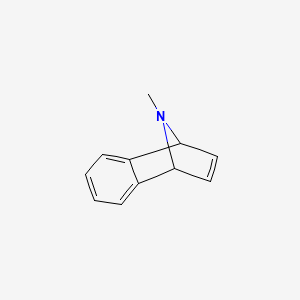
2-Fluoro-5-nitroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitroisonicotinaldehyde is an organic compound with the molecular formula C6H3FN2O3 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitroisonicotinaldehyde typically involves the nitration of 2-fluoroisonicotinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the exothermic nature of the nitration process and to minimize the formation of byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow millireactor system. This method offers better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product . The continuous-flow process also enhances safety by providing efficient heat and mass transfer rates, reducing the risk of runaway reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitroisonicotinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines and thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Fluoro-5-aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitroisonicotinic acid.
Scientific Research Applications
2-Fluoro-5-nitroisonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting bacterial infections and inflammatory conditions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitroisonicotinaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in nucleophilic substitution reactions. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of an aldehyde group.
2-Fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of an aldehyde group.
Uniqueness
2-Fluoro-5-nitroisonicotinaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C6H3FN2O3 |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
2-fluoro-5-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H |
InChI Key |
UTMZTAYWSXWWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
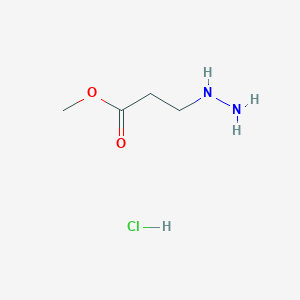
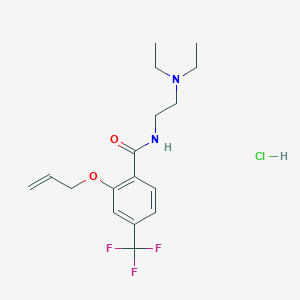
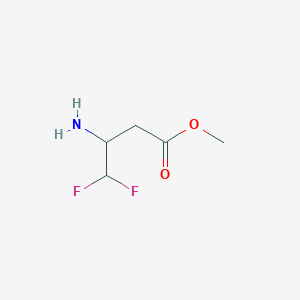
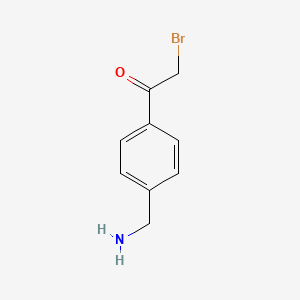
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)

![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
